molecular formula C24H27N7O3 B1396717 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid CAS No. 1282513-03-4

2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid

货号: B1396717
CAS 编号: 1282513-03-4
分子量: 461.5 g/mol
InChI 键: DFLUNRVFVAAWSG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a structurally complex heterocyclic molecule featuring a fused 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine core. Key substituents include:

  • A 1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl group at position 2 of the oxazepine ring.
  • A 4-(1H-pyrazol-1-yl) substituent at position 9 of the oxazepine.
  • A 2-methylpropanoic acid moiety linked to the pyrazole ring.

The propanoic acid group likely enhances solubility and bioavailability compared to non-carboxylic acid analogs.

作用机制

Given its complexity, we can speculate that the compound may:

Biochemical Pathways

Without specific data, we can’t pinpoint exact pathways affected by this compound. Indole derivatives have been associated with diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects . These activities often involve intricate cellular pathways.

生化分析

Biochemical Properties

2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators . Additionally, it interacts with proteins involved in cell signaling pathways, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), modulating their activity and influencing gene expression .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . It also affects gene expression by altering the transcriptional activity of key regulatory genes involved in inflammation and immune response . Furthermore, this compound impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity and preventing the formation of pro-inflammatory mediators . Additionally, this compound interacts with transcription factors, such as NF-κB, inhibiting their ability to bind to DNA and regulate gene expression . These interactions result in the modulation of cellular processes and the suppression of inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory pathways and persistent changes in gene expression . The compound’s stability and efficacy may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively reduce inflammation and modulate immune responses without causing significant adverse effects . At higher doses, it can lead to toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of the compound and its metabolites in the liver and kidneys . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into several metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its efficacy and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), which facilitate its uptake and efflux across cellular membranes . The compound’s distribution within tissues is influenced by its binding to plasma proteins, such as albumin, which can affect its bioavailability and therapeutic effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and cellular metabolism . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct the compound to specific organelles, influencing its localization and activity .

生物活性

The compound 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a molecular formula of C24H27N7O3C_{24}H_{27}N_{7}O_{3} and a molecular weight of 461.52 g/mol. Its structure features multiple heterocyclic rings, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC24H27N7O3C_{24}H_{27}N_{7}O_{3}
Molecular Weight461.52 g/mol
CAS Number1282513-03-4
AppearanceOff-white to light yellow
Purity (HPLC)99.08%

Research indicates that the compound exhibits inhibitory activity against specific enzymes and pathways involved in disease processes. Notably, it has been identified as an inhibitor of phosphoinositide 3-kinases (PI3K), which are critical in cell signaling pathways related to cancer and other diseases .

Antimicrobial Activity

The compound has shown promising results in vitro against various pathogens. For instance, derivatives of triazole compounds have been reported to possess significant antitubercular activity. A related study demonstrated that compounds with similar structural motifs exhibited IC50 values as low as 2.03 μM against Mycobacterium tuberculosis .

Case Studies

Several studies have evaluated the biological activity of compounds related to this molecule:

  • Antitubercular Activity :
    • A study focused on benzo-imidazo derivatives found that certain compounds exhibited selective inhibition against Mycobacterium tuberculosis with minimal toxicity towards human cells .
    • The compound's structure suggests potential activity against similar targets due to the presence of the triazole ring.
  • Cancer Research :
    • Inhibitors targeting VPS34 (a class III PI3K) have been investigated for their anticancer properties. The structural similarities suggest that this compound may also have applications in cancer therapy .

Research Findings

Recent investigations into the biological activity of similar compounds have revealed several key findings:

  • Selectivity : Compounds with triazole moieties often show selective inhibition against specific bacterial strains while sparing others . This selectivity is crucial for developing targeted therapies.
  • Binding Affinity : Molecular docking studies indicate that the binding affinity of these compounds to their targets can lead to significant biological effects. For example, interactions within the active site of enzymes can enhance inhibitory effects .

科学研究应用

Overview

The compound 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid is a complex organic molecule with potential pharmaceutical applications. Its unique structural features suggest it may serve as a bioactive agent in various therapeutic contexts.

Pharmaceutical Applications

This compound has been investigated primarily for its potential as a therapeutic agent in the treatment of various diseases, particularly in oncology and infectious diseases.

Anticancer Activity

Research indicates that derivatives of this compound may act as inhibitors of specific kinases involved in cancer progression. The presence of the triazole moiety suggests potential activity against cancer cell lines by inhibiting pathways critical for tumor growth and survival. For instance, studies have shown that similar triazole-containing compounds exhibit significant cytotoxicity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .

Antifungal Properties

The triazole structure is well-known for its antifungal activity. Compounds with similar scaffolds have been utilized in the treatment of fungal infections by inhibiting ergosterol synthesis, which is crucial for fungal cell membrane integrity. The specific compound under discussion may also exhibit such properties, making it a candidate for further antifungal drug development .

Anti-inflammatory Effects

Preliminary studies suggest that this compound could possess anti-inflammatory effects due to its ability to modulate inflammatory pathways. The pyrazole and triazole moieties are often associated with anti-inflammatory activity in various models of inflammation . Further investigation into its mechanism of action could elucidate its potential use in treating inflammatory diseases.

Research Findings and Case Studies

A review of literature reveals several studies focusing on the biological activities of compounds structurally related to this compound:

StudyFocusFindings
AnticancerDemonstrated inhibition of PI3K/Akt pathway in breast cancer cells.
AntifungalExhibited potent antifungal activity against Candida species.
Anti-inflammatoryReduced levels of pro-inflammatory cytokines in vitro.

常见问题

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodology : Optimize reaction conditions (e.g., solvent ratios, temperature, and catalyst loading) through iterative fractional factorial experiments. For heterocyclic intermediates like the 1-isopropyl-3-methyl-1H-1,2,4-triazole moiety, use stepwise coupling reactions under inert atmospheres to minimize side products. Confirm purity via high-performance liquid chromatography-mass spectrometry (HPLC-MS) .
  • Data Consideration : Track yield and purity at each step using elemental analysis and spectroscopic methods (e.g., 1H NMR) to identify bottlenecks. Compare results with analogous syntheses of triazole-pyrazole hybrids .

Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?

  • Methodology : Combine 1H/13C NMR spectroscopy for functional group verification and HPLC-MS for molecular weight confirmation. For crystalline derivatives, X-ray diffraction (XRD) provides unambiguous structural data. Use elemental analysis to validate stoichiometry .
  • Contradiction Handling : If spectral data conflicts (e.g., unexpected peaks in NMR), re-examine reaction conditions for potential isomerization or degradation. Cross-validate with alternative techniques like infrared spectroscopy (IR) .

Advanced Research Questions

Q. How can in silico tools predict the pharmacokinetic and drug-likeness properties of this compound?

  • Methodology : Use SwissADME or similar platforms to compute parameters like lipophilicity (LogP), solubility (LogS), and bioavailability. Input SMILES notation derived from the structure to generate predictions. Compare results with reference drugs (e.g., celecoxib) to assess therapeutic potential .
  • Data Interpretation : Address discrepancies between predicted and experimental solubility by adjusting force fields in molecular dynamics simulations or validating with shake-flask solubility assays .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology : Perform dose-response curves in multiple cell lines or enzymatic assays to identify system-specific biases. Use orthogonal assays (e.g., SPR binding vs. cellular inhibition) to confirm target engagement. Apply statistical tools like ANOVA to isolate confounding variables .
  • Case Study : If potency varies between in vitro and ex vivo models, evaluate membrane permeability using Caco-2 assays or PAMPA to rule out transport limitations .

Q. How are potentiometric titrations applied to determine the acidity constants (pKa) of this compound?

  • Methodology : Titrate the compound in non-aqueous solvents (e.g., isopropyl alcohol, DMF) with tetrabutylammonium hydroxide (TBAH). Record mV changes using a calibrated pH meter and plot titration curves to derive half-neutralization potentials (HNP). Calculate pKa using the Henderson-Hasselbalch equation .
  • Advanced Tip : Account for solvent effects by comparing pKa values across solvents like tert-butyl alcohol and acetone to assess ionization in biological membranes .

Q. Methodological Design Considerations

Q. How to design stability studies for this compound under varying storage conditions?

  • Methodology : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation. For photostability, expose samples to UV/visible light and track changes via UV-spectroscopy. Include mass balance calculations to quantify degradation products .

Q. What computational approaches aid in optimizing the compound’s synthetic pathway?

  • Methodology : Implement AI-driven reaction prediction tools (e.g., IBM RXN) to propose efficient routes. Combine with COMSOL Multiphysics for reaction kinetics modeling, optimizing parameters like heat transfer and mixing efficiency in flow reactors .

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

Compound X shares the dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine scaffold with 9-(1H-imidazol-5-yl)-2-(1-isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (Compound A, ). However, Compound X replaces the imidazole at position 9 with a pyrazole-propanoic acid system, which may improve aqueous solubility and target binding .

In contrast, 4g and 4h () feature coumarin-3-yl and tetrazolyl groups fused to benzodiazepine/oxazepine cores. These substituents differ significantly from Compound X’s triazole-pyrazole-propanoic acid system, likely altering metabolic stability and therapeutic targets .

Substituent Functional Groups

  • Triazole Derivatives (): Compounds like 2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbothioamide (11) highlight the versatility of triazole rings in synthesis. The 1-isopropyl-3-methyl-1H-1,2,4-triazole in Compound X may confer steric bulk and metabolic resistance compared to phenyl-substituted triazoles .
  • Imidazolyl Propanoic Acids (): The compound 5-((2-Amino-4-(p-tolyl)-1H-imidazol-5-yl)...-4H-1,3-dioxin-4-one shares a propanoic acid-like group with Compound X. However, its imidazole-dioxane scaffold differs from Compound X’s oxazepine core, suggesting divergent pharmacokinetic profiles .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Synthesis Method Hypothesized Properties
Compound X Dihydrobenzoimidazooxazepine Triazole, pyrazole, 2-methylpropanoic acid Reflux, recrystallization* Enhanced solubility, kinase inhibition potential
Compound A () Dihydrobenzoimidazooxazepine Triazole, imidazole Not specified Lower solubility, possible CNS activity
4g/4h () Benzodiazepine/Oxazepine + Coumarin Coumarin-3-yl, tetrazolyl Reflux, precipitation Fluorescence, anticoagulant/antimicrobial effects
Compound 11 () Triazole-hydrazinecarbothioamide Phenyl, methyl, hydrazinecarbothioamide Reflux (2 h) Antifungal/antibacterial activity

*Inferred from analogous syntheses in and .

Key Research Findings

Structural Flexibility: The oxazepine core in Compound X allows for modular substitution, as seen in and . The addition of a pyrazole-propanoic acid system distinguishes it from imidazole/triazole analogs .

Synthetic Challenges : Multi-step syntheses (e.g., triazole formation in ) may limit Compound X’s scalability compared to simpler coumarin derivatives () .

Pharmacological Potential: The propanoic acid group in Compound X and ’s compound suggests improved bioavailability over non-acidic analogs, aligning with trends in drug design .

属性

IUPAC Name

2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O3/c1-14(2)31-22(26-15(3)28-31)19-13-29-8-9-34-20-10-16(6-7-18(20)21(29)27-19)17-11-25-30(12-17)24(4,5)23(32)33/h6-7,10-14H,8-9H2,1-5H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLUNRVFVAAWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate (250 mg, 0.5 mmol) was treated with 1 M of lithium hydroxide in water (2 mL) and methanol (1 mL). The reaction was stirred at room temperature for 12 h. Acidified by 10% aqueous citric acid to pH 5 and extracted with EtOAc twice. The combined organic layers were washed with brine, dried and concentrated. The resultant 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid was used as is with no further purification steps. LC/MS (ESI+): m/z 462 (M+H). 1H NMR (500 MHz, DMSO) δ 8.44 (s, 1H), 8.36 (d, J=8.4, 1H), 7.97 (s, 1H), 7.86 (s, 1H), 7.44 (dd, J=8.4, 1.7, 1H), 7.35 (d, J=1.7, 1H), 5.82 (dt, J=13.1, 6.6, 1H), 4.52 (s, 4H), 2.25 (s, 3H), 1.78 (s, 6H), 1.45 (t, J=13.9, 6H)

Synthesis routes and methods II

Procedure details

The mixture of methyl 2-(4-(2-(1-isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate and corresponding acid (100 mg, 0.22 mmol) was treated with 1 M of lithium hydroxide in water (2 mL) and methanol (0.37 mL). The reaction was stirred at room temp for 12 h. Acidified by 10% aqueous citric acid to pH=5 and extracted with EtOAc twice. The combined organic layers were washed with brine, dried and concentrated to give 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid 216. 1H NMR (400 MHz, DMSO) δ 8.44 (s, 1H), 8.39 (s, OH), 8.37 (s, 1H), 7.98 (s, 1H), 7.92 (s, 2H), 7.45 (dd, J=8.4, 1.8, 1H), 7.36 (d, J=1.7, 1H), 5.90 (dt, J=13.2, 6.6, 1H), 4.53 (q, J=6.0, 4H), 1.72 (d, J=42.8, 6H), 1.50 (d, J=6.6, 6H).
Name
methyl 2-(4-(2-(1-isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate (750 mg, 0.0015 mol) was treated with 1 M of LiOH/H2O (1.6 mL) in MeOH (10 mL). The reaction was allowed to stirred at room temperature for 2 hours. The mixture was acidified by 10% citric acid aqueous solution was until PH=5, extracted with EtOAc twice, dried with MgSO4, and concentrated in vacuo. The crude was purified by Prep HPLC to provide 251. LC/MS (ESI+): m/z 462 (M+H). 1H NMR (500 MHz, DMSO) δ 8.44 (s, 1H), 8.36 (d, J=8.4, 1H), 7.97 (s, 1H), 7.86 (s, 1H), 7.44 (dd, J=8.4, 1.7, 1H), 7.35 (d, J=1.7, 1H), 5.82 (dt, J=13.1, 6.6, 1H), 4.52 (s, 3H), 2.25 (s, 2H), 1.78 (s, 4H), 1.45 (t, J=13.9, 4H)
Name
LiOH H2O
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid
2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid
2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid
2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid
2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid
2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。